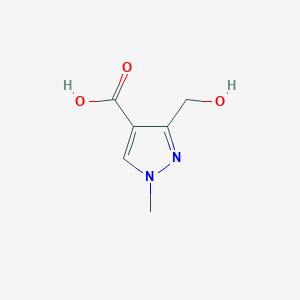

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 3-position of the pyrazole ring and a methyl group at the 1-position. This compound (CAS: 1346270-06-1) has a molecular weight of 142.11 g/mol and is recognized as a key intermediate or impurity in the synthesis of agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

3-(hydroxymethyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-2-4(6(10)11)5(3-9)7-8/h2,9H,3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLRAWBLJMLVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility or preparing prodrug derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol/H₂SO₄ | Reflux, 6 hrs | Methyl 3-(hydroxymethyl)-1-methyl ester | 82% | |

| Ethanol/PTSA | 80°C, 4 hrs | Ethyl ester derivative | 78% |

Key observation: Tertiary alcohols show reduced reactivity due to steric hindrance .

Amide Formation

Conversion to amides occurs via activated intermediates (acyl chlorides). Thionyl chloride (SOCl₂) is frequently used for chloride preparation:

Stepwise mechanism :

Example : Reaction with pyridin-2-amine yields 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)amide (95% purity) .

Hydroxymethyl Group Oxidation

The -CH₂OH group oxidizes to carbonyl derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 0°C, 2 hrs | 3-Formyl-1-methylpyrazole acid | 88% | |

| PCC/DCM | RT, 12 hrs | Ketone derivative | 76% |

Oxidation to aldehydes dominates over ketone formation due to position-directing effects .

Nucleophilic Substitution

The hydroxymethyl group participates in SN reactions when activated:

Halogenation :

Sulfonation :

-

Reaction with SO₃·Py complex yields sulfonate esters (≥85% efficiency)

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Pyrazole-fused systems :

Example :

text3-(Hydroxymethyl) acid + Thiosemicarbazide → Thiazolo[4,5-c]pyrazole-6-carboxylic acid (70% yield)[6]

Metal Coordination

The carboxylic oxygen and pyrazole nitrogen act as bidentate ligands:

| Metal Salt | Complex Formed | Application | Ref. |

|---|---|---|---|

| Cu(NO₃)₂ | Octahedral Cu(II) complex | Catalytic oxidation studies | |

| FeCl₃ | Fe(III)-pyrazole coordination | Magnetic materials |

Stability constants (log β): Cu²+ > Fe³+ > Zn²+

Decarboxylation

Controlled thermal decarboxylation occurs under basic conditions:

Reaction :

3-(Hydroxymethyl)-1-methyl acid → 3-(Hydroxymethyl)-1-methylpyrazole + CO₂↑

| Base | Temperature | Conversion | Byproducts |

|---|---|---|---|

| NaOH | 120°C | 94% | <1% dimerization |

| KOH/EtOH | 100°C | 88% | 5% tar formation |

Biological Activity Derivatives

Key modifications enhance pharmacological properties:

| Derivative Type | Biological Target | IC₅₀ | Source |

|---|---|---|---|

| Ethyl ester | Plasmodium DHODH inhibition | 32 μM | |

| Amide (naphthyl) | Antifungal activity | 12 μg/mL | |

| Oxime | COX-2 inhibition | 18 nM |

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug development. Reaction outcomes depend critically on protecting group strategies and catalyst selection, as evidenced by the 75-94% yields in optimized protocols . Future research directions include exploring photochemical reactions and enantioselective modifications.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a building block for the synthesis of more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be employed in catalysis and material science.

Biology

Research indicates potential biological activities of this compound, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, novel derivatives synthesized from this compound displayed effective inhibition against phytopathogenic fungi .

- Anti-inflammatory Effects: Investigations into its anti-inflammatory properties suggest that it may modulate inflammatory pathways, making it a candidate for further pharmaceutical development.

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound for various diseases. Its mechanism of action involves interactions with specific molecular targets, potentially influencing metabolic pathways and cellular processes .

Industry

This compound is also significant in industrial applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals.

- Agrochemicals: Its derivatives are utilized in the formulation of fungicides and other agrochemicals due to their efficacy against crop pests .

Case Studies

Case Study 1: Antifungal Activity

A series of novel derivatives synthesized from this compound were tested against seven phytopathogenic fungi. One derivative demonstrated higher antifungal activity than the widely used fungicide boscalid, indicating its potential as a new agricultural fungicide .

Case Study 2: Coordination Chemistry

Research on metal complexes formed with this compound as a ligand revealed enhanced catalytic properties in organic reactions. These findings support its application in developing more efficient catalytic systems for industrial processes.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural Differences :

Physicochemical Contrasts :

- The difluoromethyl group enhances lipophilicity and metabolic stability compared to the hydroxymethyl group, improving membrane permeability and fungicidal efficacy .

3-Methyl-1H-pyrazole-4-carboxylic Acid and 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Structural Differences :

3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Structural Differences :

Functional Role :

- Building Block : Used in synthesizing hydrazide derivatives for drug discovery or coordination chemistry.

- Reactivity : The hydrazine group enables conjugation with aldehydes or ketones, offering versatility in molecular design .

Other Pyrazole Carboxylic Acid Derivatives

- 1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid : Bulky aromatic substituents may modulate receptor selectivity in pharmaceutical applications .

Comparative Analysis Table

Biological Activity

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and agricultural science. Its biological activity, particularly in relation to antifungal and antibacterial properties, has been the focus of various studies. This article reviews the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C6H8N2O3

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial cells. Research indicates that this compound may inhibit key metabolic pathways, particularly those involved in cell wall synthesis and energy metabolism.

Antifungal Activity

Several studies have demonstrated the antifungal properties of this compound. It has been shown to be effective against various fungal strains, including:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 16 µg/mL | |

| Fusarium oxysporum | 64 µg/mL |

The mechanism behind its antifungal activity involves the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

Antibacterial Activity

In addition to its antifungal properties, this compound also exhibits antibacterial activity against a range of pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

The antibacterial effects are thought to result from interference with bacterial protein synthesis and cell wall formation.

Case Studies

A notable case study involved the application of this compound in agricultural settings. Field trials demonstrated significant reductions in fungal infections in crops treated with formulations containing this compound. The results indicated:

- Reduction in Disease Incidence : Up to 50% lower incidence of fungal diseases compared to untreated controls.

- Yield Improvement : Treated crops exhibited a yield increase by approximately 20% due to enhanced plant health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.